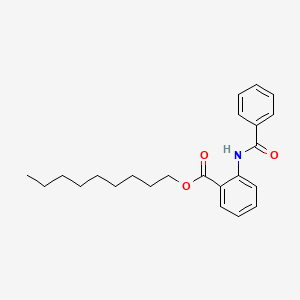![molecular formula C18H19FN2O2S B11561853 O-{4-[(4-fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11561853.png)
O-{4-[(4-fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a diethylcarbamothioyl group with a fluorophenyl benzamide moiety, making it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Diethylcarbamothioyl Intermediate: This step involves the reaction of diethylamine with carbon disulfide to form diethylcarbamothioyl chloride.
Coupling with 4-Fluorophenyl Benzamide: The diethylcarbamothioyl chloride is then reacted with 4-fluorophenyl benzamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-ETHOXYPHENYL)BENZAMIDE
- N-{4-[(6,7-DIMETHOXYQUINOLIN-4-YL)OXY]PHENYL}-N’-(4-FLUOROPHENYL)CYCLOPROPANE-1,1-DICARBOXAMIDE
Uniqueness
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H19FN2O2S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
O-[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19FN2O2S/c1-3-21(4-2)18(24)23-16-11-5-13(6-12-16)17(22)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
Clé InChI |
YNYDGQUJYDCHFY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11561772.png)
![N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11561776.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide](/img/structure/B11561779.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11561789.png)
![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11561799.png)
![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11561803.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11561804.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone](/img/structure/B11561812.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11561814.png)
![4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11561818.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561819.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11561822.png)
